molecular formula C11H16O4S B3319555 (R)-1-Methoxypropan-2-yl 4-methylbenzenesulfonate CAS No. 114114-89-5

(R)-1-Methoxypropan-2-yl 4-methylbenzenesulfonate

Cat. No.: B3319555
CAS No.: 114114-89-5
M. Wt: 244.31 g/mol
InChI Key: QPPFIRCWDRIUEZ-UHFFFAOYSA-N
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Description

®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters. This compound is characterized by the presence of a methoxy group attached to a propan-2-yl chain, which is further linked to a 4-methylbenzenesulfonate group. Sulfonate esters are widely used in organic synthesis due to their ability to act as good leaving groups in substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate typically involves the reaction of ®-1-methoxypropan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified by standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of ®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, ®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of various organic compounds. Its ability to act as a good leaving group makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds .

Biology

In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions. It is also employed in the synthesis of biologically active molecules .

Medicine

In medicine, ®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate is used in the development of pharmaceutical agents. Its derivatives have shown potential in the treatment of various diseases, including cancer and bacterial infections .

Industry

Industrially, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. It is also used in the manufacture of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of ®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by a nucleophile, leading to the formation of new chemical bonds. This property is exploited in various synthetic applications, including the formation of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-Methoxypropan-2-yl 4-methylbenzenesulfonate is unique due to its specific stereochemistry and the combination of functional groups. This makes it particularly useful in asymmetric synthesis and the formation of chiral molecules .

Properties

IUPAC Name

1-methoxypropan-2-yl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4S/c1-9-4-6-11(7-5-9)16(12,13)15-10(2)8-14-3/h4-7,10H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPFIRCWDRIUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23946-74-9
Record name 1-Methoxypropan-2-yl 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-methoxy-2-propanol in dichloromethane (2.3 g, 25.5 mmol) (25 ml) and pyridine (5 ml) was cooled to between −5 and 0° C. 4-Methylbenzenesulfonyl chloride (5.35 g, 28.1 mmol) was added dropwise and the mixture was stirred at 0° C. for 15 minutes. The mixture was then stirred at room temperature for 18 hours. Ice was added and the mixture was stirred for 1 hour. The organic phase was separated, washed with 10% aqueous sulfuric acid (4×) and water (1×), and then dried (MgSO4) and filtered. The filtrate was purified by column chromatography on silica gel eluting with dichloromethane. The solution obtained was dried (MgSO4), filtered, and concentrated under reduced pressure to afford the title compound as a colorless oil, 4.3 g, 69% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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